3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that features a bromopyridine moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated pyridine is then coupled with a suitable propanoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Fmoc Protection: The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: The major product would be the de-brominated compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for studying biological processes.
Drug Development:
Medicine
Diagnostic Tools: May be used in the development of diagnostic tools for detecting specific biomolecules.
Therapeutics: Potential use in the development of new therapeutic agents targeting specific pathways.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloropyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(5-fluoropyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(5-iodopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
The uniqueness of 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in the presence of the bromine atom, which can participate in specific reactions that other halogens might not. Additionally, the Fmoc protection allows for selective deprotection and further functionalization.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRYLAXLGQLYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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